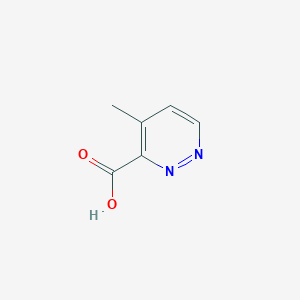

4-Methylpyridazine-3-carboxylic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDAFTJUUSZDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601726 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25247-28-3 | |

| Record name | 4-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylpyridazine 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to Pyridazine (B1198779) Carboxylic Acids

The construction of pyridazine carboxylic acids relies on a variety of synthetic strategies. These methods often focus on the formation of the core pyridazine ring, with the carboxylic acid group being introduced either during the ring formation or in a subsequent step.

Cycloaddition Reactions in Pyridazine Ring Construction

Cycloaddition reactions are a cornerstone in the synthesis of the pyridazine framework. nih.govacs.org These reactions involve the combination of a diene and a dienophile to form a six-membered ring. In the context of pyridazine synthesis, aza-Diels-Alder reactions, particularly those with inverse electron demand, are frequently utilized. organic-chemistry.orgrsc.orgrsc.org

One notable approach is the [4+2] cycloaddition of 1,2,3-triazines with 1-propynylamines. acs.orgorganic-chemistry.org In this metal-free, neutral reaction, the 1,2,3-triazine (B1214393) acts as the diene, and the 1-propynylamine serves as the dienophile. This method provides direct access to a range of pyridazine derivatives with good functional group compatibility and high yields. organic-chemistry.org The reaction is highly regioselective, favoring the C5/N2 cycloaddition, which leads to the formation of the pyridazine ring. organic-chemistry.org

Another significant cycloaddition strategy involves the reaction of tetrazines with alkynyl sulfides. rsc.orgrsc.orgelsevierpure.com This inverse-electron-demand Diels-Alder (IEDDA) reaction is followed by a denitrogenation step to yield the aromatic pyridazine ring. rsc.orgrsc.org The regioselectivity of this reaction can be controlled by the nature of the sulfur substituents on the alkyne. rsc.org

[3+2] cycloaddition reactions have also been employed, for instance, in the synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives from pyridazinium ylides and ethyl propiolate. nih.gov While this specific example leads to a fused ring system, it highlights the versatility of cycloaddition reactions in building molecules containing the pyridazine moiety.

Table 1: Examples of Cycloaddition Reactions in Pyridazine Synthesis

| Diene | Dienophile | Reaction Type | Product Type | Reference |

| 1,2,3-Triazines | 1-Propynylamines | Aza-Diels-Alder | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| Tetrazines | Alkynyl Sulfides | Inverse-Electron-Demand Diels-Alder | Trisubstituted Pyridazines | rsc.org |

| Pyridazinium Ylides | Ethyl Propiolate | [3+2] Cycloaddition | Pyrrolo[1,2-b]pyridazine derivatives | nih.gov |

Specific Synthesis of 1-Aryl-1,4-dihydro-4-oxo-6-methyl Pyridazine-3-carboxylic Acid Analogues

A significant amount of research has been dedicated to the synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid analogues due to their potential as antibacterial agents. nih.govresearchgate.netresearchgate.net These compounds are often synthesized through multi-step sequences that build the pyridazinone ring system.

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of pyridazine synthesis, ensuring the formation of the desired isomer. The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines is noted for its high regioselectivity. acs.orgorganic-chemistry.orgorganic-chemistry.org Similarly, the reaction of tetrazines with alkynyl sulfides can be highly regioselective, with the selectivity being tunable by altering the sulfur substituents on the alkyne. rsc.org For example, switching from a sulfanyl (B85325) to a sulfinyl or sulfonyl group can completely change the regiochemical outcome of the cycloaddition. rsc.org Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers also provide functionalized pyridazines with high regiocontrol. organic-chemistry.org

Table 2: Factors Influencing Regioselectivity in Pyridazine Synthesis

| Reaction Type | Influencing Factor | Outcome | Reference |

| Aza-Diels-Alder | Inherent reactivity of diene and dienophile | Highly regioselective formation of 6-aryl-pyridazin-3-amines | organic-chemistry.org |

| IEDDA of Tetrazines | Sulfur substituent on alkynyl sulfide | Complete switch in regioselectivity | rsc.org |

| IEDDA of Tetrazines | Lewis acid mediation | High regiocontrol in formation of functionalized pyridazines | organic-chemistry.org |

Derivatization Strategies of 4-Methylpyridazine-3-carboxylic Acid

The carboxylic acid group of this compound and its analogues is a versatile handle for further chemical modifications. thermofisher.comnih.gov Derivatization of this functional group can lead to the formation of esters, amides, and other related compounds, which can be used to modulate the properties of the parent molecule.

One documented derivatization is the conversion of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acids into their corresponding alkyl esters. This esterification can be achieved in good yields by heating the carboxylic acid with a dialkyl phosphite.

General methods for derivatizing carboxylic acids are also applicable. thermofisher.comnih.gov These include conversion to succinimidyl esters or mixed anhydrides, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in organic solvents, to promote amide bond formation. thermofisher.com Another approach involves the use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate, which reacts with the carboxylate anion to produce fluorescent adducts, useful for analytical purposes. thermofisher.com

Amidation and Esterification Approaches

The carboxylic acid moiety of this compound is amenable to standard derivatization reactions such as esterification and amidation through nucleophilic acyl substitution. youtube.compressbooks.pub These conversions are fundamental in modifying the compound's physicochemical properties.

Esterification: A common and direct method for converting carboxylic acids to esters is the Fischer-Spier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.gov For instance, a similar substrate, 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, is effectively converted to its ethyl ester by refluxing in ethanol (B145695) with a catalytic amount of concentrated H₂SO₄. nih.gov This method is broadly applicable to heterocyclic carboxylic acids like this compound. google.com

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures (above 100°C) to drive off the water formed, a process which can be impractical for sensitive substrates. libretexts.org Therefore, more efficient methods involving coupling agents or prior activation of the carboxylic acid are generally preferred.

Several modern approaches facilitate this transformation under milder conditions:

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by the amine nucleophile to form the amide. libretexts.org

Silicon-Based Reagents: Methyltrimethoxysilane (MTM) has been shown to be an effective reagent for the direct amidation of carboxylic acids. The reaction likely proceeds through the formation of a silyl ester intermediate, which then reacts with the amine. nih.gov

Sulfur Trioxide Pyridine (B92270) Complex (SO₃•py): This complex can be used for the amidation of various aromatic and aliphatic carboxylic acids with formamide (B127407) derivatives, providing the corresponding amides in good yields. elsevierpure.com

Catalytic Amidation: Palladium-catalyzed aminocarbonylation reactions serve as a potent method for converting aryl halides to amides, demonstrating a catalytic route to C-N bond formation. researchgate.net

| Reaction Type | Method/Reagent | Description | Reference(s) |

| Esterification | Fischer-Spier Esterification (Alcohol, H₂SO₄) | Acid-catalyzed reaction between the carboxylic acid and an alcohol, typically under reflux conditions. | nih.govgoogle.com |

| Amidation | Direct Thermal Condensation | Heating the carboxylic acid with an amine at high temperatures to eliminate water. | libretexts.org |

| Amidation | DCC Coupling | Use of dicyclohexylcarbodiimide to activate the carboxylic acid for reaction with an amine. | pressbooks.publibretexts.org |

| Amidation | Silicon-Based Reagents (e.g., MTM) | Formation of a reactive silyl ester intermediate that subsequently reacts with an amine. | nih.gov |

| Amidation | SO₃•pyridine | Activation of the carboxylic acid for reaction with formamide derivatives. | elsevierpure.com |

Substitution Reactions on the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards substitution reactions. This inherent electronic nature makes classical electrophilic aromatic substitution challenging. Instead, modern cross-coupling reactions and C-H functionalization are more common strategies for modifying the ring.

While specific substitution studies on this compound are not widely detailed, principles from related electron-poor heterocycles like pyrazines can be applied. For example, palladium-catalyzed cross-coupling reactions are a key strategy for introducing new carbon-carbon or carbon-heteroatom bonds. nih.gov Such methods could potentially be used to functionalize the pyridazine core.

Furthermore, reactions involving the transformation of existing functional groups can provide access to substituted derivatives. For instance, synthetic routes for related heterocycles have employed sequences involving regioselective chlorination followed by palladium-catalyzed cyanation and Sandmeyer-type diazotization/chlorination to introduce substituents at specific positions on the ring. nih.gov

| Reaction Type | Potential Method | Description | Reference(s) |

| C-C Bond Formation | Palladium-Catalyzed Cross-Coupling | Reaction with organometallic reagents to introduce alkyl or aryl groups onto the pyridazine ring. | nih.gov |

| C-H Functionalization | Iron or Palladium Catalysis | Direct activation and functionalization of C-H bonds on the ring with various coupling partners. | nih.gov |

| Introduction of Halogens | Halogenating Agents (e.g., POCl₃, NBS) | Introduction of chloro or bromo substituents, often requiring specific conditions for electron-deficient rings. | nih.gov |

| Introduction of Cyano Groups | Palladium-Catalyzed Cyanation | Substitution of a halide on the ring with a cyanide source. | nih.gov |

Catalytic Systems in Pyridazine Carboxylic Acid Synthesis

The construction of the pyridazine carboxylic acid core itself is often achieved through cyclization or cycloaddition reactions, many of which rely on catalytic systems. These methods provide efficient pathways to the heterocyclic scaffold from simpler acyclic precursors.

Key catalytic strategies include:

Palladium-Catalyzed Carbonylative Coupling: Palladium complexes are versatile catalysts for reactions involving carbon monoxide. researchgate.net Aminocarbonylation, for example, allows for the introduction of a carboxamide group by reacting an aryl or alkenyl halide with an amine and CO, providing a direct route to pyridazine carboxamides. researchgate.net

Copper-Catalyzed Cyclization: Copper(II) salts can catalyze the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This method allows for the formation of 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. The choice of solvent can influence the outcome, with some conditions leading directly to the aromatic pyridazine product. organic-chemistry.org

Annulation Reactions: A [4 + 2] annulation strategy promoted by tetrabutylammonium (B224687) iodide (TBAI) and potassium persulfate (K₂S₂O₈) has been used to synthesize trisubstituted pyridazines from ketene (B1206846) N,S-acetals and N-tosylhydrazones. This approach offers a broad substrate scope and good functional group tolerance. organic-chemistry.org

Diels-Alder Reactions: The inverse electron demand Diels-Alder reaction between s-tetrazines and silyl enol ethers, mediated by a Lewis acid, can produce functionalized pyridazines with high regioselectivity. organic-chemistry.org

| Catalytic System | Reactants | Reaction Type | Product | Reference(s) |

| Palladium(0) Complexes | Aryl/Alkenyl Halide, Amine, CO | Aminocarbonylation | Pyridazine Carboxamide | researchgate.net |

| Copper(II) | β,γ-Unsaturated Hydrazone | 6-endo-trig Cyclization | 1,6-Dihydropyridazine or Pyridazine | organic-chemistry.org |

| TBAI / K₂S₂O₈ | Ketene N,S-acetal, N-Tosylhydrazone | [4 + 2] Annulation | Trisubstituted Pyridazine | organic-chemistry.org |

| Lewis Acid | s-Tetrazine, Silyl Enol Ether | Inverse Electron Demand Diels-Alder | Functionalized Pyridazine | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-Methylpyridazine-3-carboxylic acid, offering precise information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-13 ppm, due to deshielding and hydrogen bonding. The protons on the pyridazine (B1198779) ring appear in the aromatic region, generally between 7.0 and 9.0 ppm. The specific coupling patterns and chemical shifts of these aromatic protons are crucial for confirming the substitution pattern on the heterocyclic ring. The methyl group protons give rise to a sharp singlet, typically in the upfield region around 2.5 ppm. The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet | 1H |

| Pyridazine Ring (H-5) | ~7.5 | Doublet | 1H |

| Pyridazine Ring (H-6) | ~9.0 | Doublet | 1H |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The carbon atom of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm. The sp²-hybridized carbons of the pyridazine ring produce signals in the aromatic region, generally from 120 to 160 ppm. The carbon of the methyl group is observed at a much higher field, usually in the 15-25 ppm range. The absence of proton coupling in a broadband-decoupled ¹³C NMR spectrum simplifies the analysis to a series of single peaks for each unique carbon atom. scbt.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | ~168 |

| Pyridazine Ring (C-3) | ~145 |

| Pyridazine Ring (C-4) | ~140 |

| Pyridazine Ring (C-5) | ~128 |

| Pyridazine Ring (C-6) | ~155 |

Note: These are estimated values based on typical chemical shifts for similar structures.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pathways of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecule's nominal mass of 138 g/mol , consistent with its molecular formula, C₆H₆N₂O₂. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern offers additional structural proof. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Another characteristic fragmentation involves the loss of carbon monoxide (CO, M-28) or carbon dioxide (CO₂, M-44) from the parent molecule. The fragmentation of the pyridazine ring can also lead to a series of characteristic daughter ions.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 138 | [C₆H₆N₂O₂]⁺ (Molecular Ion) | - |

| 121 | [C₆H₅N₂O]⁺ | •OH |

| 93 | [C₅H₅N₂]⁺ | •COOH |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is dominated by absorptions corresponding to the carboxylic acid and the aromatic pyridazine ring. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. chemicalbook.com

A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a key diagnostic feature, typically appearing around 1700-1730 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). Vibrations associated with the C=C and C=N bonds of the pyridazine ring are expected in the 1400-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and methyl group appears just above 3000 cm⁻¹ and around 2900 cm⁻¹, respectively.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1700-1730 (Strong) |

| Aromatic Ring | C=C / C=N Stretch | 1400-1600 |

| Carboxylic Acid | C-O Stretch | 1200-1300 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. Due to the polar nature of the carboxylic acid group, reversed-phase HPLC is the most common mode of analysis. A C18 stationary phase is typically used with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound can be controlled by adjusting the pH of the mobile phase and the proportion of the organic solvent. Detection is usually achieved using a UV detector, as the pyridazine ring contains a chromophore that absorbs UV light, typically in the range of 254-280 nm. This method allows for the quantification of the compound and the detection of any impurities with high sensitivity and resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in a mixture. For the analysis of this compound, LC-MS provides high sensitivity and selectivity, making it an invaluable tool for purity assessment and metabolite identification.

The process begins with the separation of the analyte using High-Performance Liquid Chromatography (HPLC). Due to the polar nature of carboxylic acids, they can be challenging to retain on standard reversed-phase (RP) columns. nih.gov To overcome this, derivatization is often employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to react with the carboxylic acid group, reducing its polarity and making it more amenable to RP-HPLC separation. nih.govresearchgate.net This derivatization also enhances ionization efficiency for mass spectrometric detection. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operated in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₆H₆N₂O₂), the expected m/z for the deprotonated molecule would be approximately 137.04. synblock.comsigmaaldrich.com High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in confirming the elemental composition.

Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS). In this technique, the precursor ion ([M-H]⁻) is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound.

Elemental Analysis in Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized sample of this compound.

The molecular formula for this compound is C₆H₆N₂O₂. synblock.com Its molecular weight is 138.12 g/mol . synblock.com Based on this information, the theoretical elemental composition can be calculated as follows:

Carbon (C): (6 * 12.011) / 138.12 * 100% = 52.17%

Hydrogen (H): (6 * 1.008) / 138.12 * 100% = 4.38%

Nitrogen (N): (2 * 14.007) / 138.12 * 100% = 20.28%

Oxygen (O): (2 * 15.999) / 138.12 * 100% = 23.17%

Experimentally, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The percentage composition is then determined. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 1: Elemental Analysis Data for this compound (C₆H₆N₂O₂)

| Element | Theoretical % | Experimental % (Example) |

|---|---|---|

| Carbon (C) | 52.17 | 52.25 |

| Hydrogen (H) | 4.38 | 4.35 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. sigmaaldrich.com

The first step in this analysis is the growth of a suitable single crystal, which can be achieved by methods such as slow evaporation of a solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

Key information obtained from X-ray diffraction analysis includes:

Crystal System: The classification of the crystal structure (e.g., monoclinic, orthorhombic). nih.govresearchgate.net

Space Group: The set of symmetry operations that describe the unit cell.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Molecular Geometry: Precise bond lengths and angles.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

While specific crystallographic data for this compound is not publicly detailed, the analysis would be expected to confirm the planarity of the pyridazine ring and reveal the hydrogen-bonding networks established by the carboxylic acid groups, which are common in the crystal structures of similar carboxylic acids. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 4 Methylpyridazine 3 Carboxylic Acid

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). For pyridazine (B1198779) derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a reliable balance between accuracy and computational cost. researchgate.netresearchgate.net

The process of geometry optimization involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy conformation. This optimized structure is crucial as it serves as the basis for calculating all other molecular properties. researchgate.net The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. DFT calculations also elucidate the electronic structure, detailing how electrons are distributed among various molecular orbitals, which is fundamental to understanding the molecule's chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.netmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

| Parameter | Value (Illustrative for a related Pyridazine) |

|---|---|

| EHOMO | -7.65 eV |

| ELUMO | -3.12 eV |

| Energy Gap (ΔE) | 4.53 eV |

| Electronegativity (χ) | 5.385 eV |

| Chemical Hardness (η) | 2.265 eV |

| Electrophilicity Index (ω) | 6.397 eV |

Molecular Electrostatic Potential (MESP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color-coded scheme to indicate different potential values. This map is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net

The color convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. wolfram.com

For 4-Methylpyridazine-3-carboxylic acid, the MESP map would reveal negative potential (red) localized around the electronegative nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the carboxylic acid group. These sites are the primary centers for electrophilic attack or hydrogen bond acceptance. Conversely, a region of positive potential (blue) would be expected around the acidic proton of the carboxyl group and, to a lesser extent, the protons of the methyl group, identifying them as sites for nucleophilic interaction or hydrogen bond donation. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugation, and other intramolecular interactions that contribute to molecular stability. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

The key output of NBO analysis is the second-order perturbation energy (E(2)), which quantifies the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.net Larger E(2) values indicate stronger interactions.

In this compound, significant interactions would include:

π → π transitions:* Delocalization of π-electrons within the aromatic pyridazine ring, contributing significantly to its stability.

n → π transitions:* Interactions between the lone pairs (n) on the nitrogen and oxygen atoms and the antibonding π* orbitals of the ring and carbonyl group.

σ → σ transitions:* Hyperconjugative effects, such as those involving the C-H bonds of the methyl group donating electron density to adjacent antibonding orbitals.

These charge-transfer events lead to a more stabilized molecular structure. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N7 | π(C5-C4) | 20.5 | n → π |

| LP(1) O10 | π(C8-O9) | 28.1 | n → π |

| π(C2-C3) | π(N7-C6) | 22.3 | π → π |

| σ(C5-H11) | σ(C4-C5) | 5.2 | σ → σ |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. researchgate.netnih.gov Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

The first hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity. A large β value is indicative of a strong NLO response. researchgate.net For molecules like this compound, the presence of the electron-rich pyridazine ring coupled with the carboxylic acid group can create the necessary charge asymmetry for NLO activity. Theoretical calculations of these properties are essential for screening potential NLO materials before undertaking synthetic efforts. nih.gov Studies on related pyridazine structures have shown that they can possess significant hyperpolarizability values, suggesting potential NLO applications. researchgate.net

| Property | Calculated Value (Illustrative) |

|---|---|

| Dipole Moment (μ) | 4.60 D |

| Mean Polarizability (α) | -0.13 x 10-23 esu |

| First Hyperpolarizability (β) | -1.28 x 10-30 esu |

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Derivatives of pyridazine-3-carboxylic acid have been the subject of numerous molecular docking studies against a wide array of biological targets. These studies have shown that the pyridazine core can serve as a valuable scaffold for designing potent inhibitors and modulators. Key findings include:

CB2 Agonists: Pyridazine-3-carboxamides have been designed and docked into the cannabinoid receptor 2 (CB2), showing potent agonist activity and high selectivity over the CB1 receptor. nih.gov

Antitumor Agents: Triazolo[4,3-b]pyridazine derivatives have been docked into the ATP-binding sites of c-Met and Pim-1 kinases, demonstrating dual inhibitory activity and suggesting a mechanism for their antiproliferative effects. rsc.org

Antimicrobial Agents: Various pyridazine derivatives have been docked against bacterial proteins, such as DNA gyrase, to explore their potential as novel antibiotics. researchgate.netsemanticscholar.org

These studies typically reveal that the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the carboxylic acid/amide group are key pharmacophoric features, often forming critical hydrogen bonds with amino acid residues in the target's active site. nih.govrsc.org

| Derivative Class | Biological Target | Key Interactions | Potential Application |

|---|---|---|---|

| Pyridazine-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Hydrogen bonding, hydrophobic interactions | Anti-inflammatory, Immunomodulatory nih.gov |

| Triazolo[4,3-b]pyridazines | c-Met / Pim-1 Kinases | Hydrogen bonds with hinge region residues | Anticancer rsc.org |

| 1,8-Naphthyridine-3-carboxylic acids | DNA Gyrase B (Salmonella) | Covalent crosslinking and intercalation | Antibacterial semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

A typical QSAR study involves:

Data Set: Assembling a series of compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

For classes of compounds like heterocyclic carboxylic acids, QSAR models can effectively guide the design of more potent derivatives by identifying the key structural features that enhance biological activity. For example, a 4D-QSAR study on pyrazole (B372694) pyridine (B92270) carboxylic acid derivatives successfully identified the key pharmacophoric features and predicted the biological activity of the compounds with high accuracy, demonstrating the utility of this approach in rational drug design. nih.gov

Pharmacological and Biological Research of 4 Methylpyridazine 3 Carboxylic Acid Analogues

Antimicrobial Activity Evaluations

Analogues of 4-methylpyridazine-3-carboxylic acid have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The research highlights their potential as novel antimicrobial agents.

Studies have demonstrated that derivatives of pyridazine (B1198779) carboxylic acid exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

The antibacterial potency of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

A study on a series of pyridazinone derivatives, which are structurally related to this compound, reported varied antibacterial activities. nih.gov For instance, certain compounds within this series were effective against all tested bacteria, including Escherichia coli, methicillin-resistant Staphylococcus aureus (MRSA), Salmonella typhimurium, and Acinetobacter baumannii, with MIC values as low as 7.8 µM. nih.gov One particular derivative demonstrated potent activity against Gram-negative bacteria, with MICs of 3.74 µM against A. baumannii and 7.48 µM against Pseudomonas aeruginosa. nih.gov Another compound was found to be most active against the Gram-positive bacterium MRSA, with an MIC value of 4.52 µM. nih.gov

In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which can be considered analogues, showed good activity against several Gram-positive bacteria, with MIC values in the range of 2–4 µg/mL. nih.gov Specifically, some of these compounds were highly potent against four multidrug-resistant Gram-positive bacterial strains, exhibiting MIC values of 2 µg/mL. nih.gov

The following table summarizes the MIC values for selected pyridazine analogues against various bacterial strains.

| Compound/Analogue | Bacterial Strain | MIC (µM) |

|---|---|---|

| Pyridazinone Derivative 7 | E. coli | 7.8 |

| Pyridazinone Derivative 7 | MRSA | 7.8 |

| Pyridazinone Derivative 7 | S. typhimurium | 7.8 |

| Pyridazinone Derivative 7 | A. baumannii | 7.8 |

| Pyridazinone Derivative 13 | A. baumannii | 3.74 |

| Pyridazinone Derivative 13 | P. aeruginosa | 7.48 |

| Pyridazinone Derivative 3 | MRSA | 4.52 |

When compared to standard antibiotics, some pyridazine carboxylic acid analogues have shown comparable or even superior activity. For example, the most potent compounds from the (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid series had MIC values of 2 µg/mL against multidrug-resistant Gram-positive strains, which is comparable to the leading compound used as a reference in that study. nih.gov However, other studies on pyridazinone derivatives noted that while some compounds showed significant activity, their MIC values were generally higher than that of the reference drug Amikacin, which had MIC values of <0.53 µM against the tested strains. nih.gov

Ruthenium complexes of pyridazine-3-carboxylic acid have also been evaluated. These complexes demonstrated antibacterial activity at a concentration of 1 mM against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com While these values are higher than the standard antibiotic ciprofloxacin, which inhibits bacterial growth at concentrations lower than 62.5 μg/mL, the study highlights the potential for metal complexes to enhance the antibacterial properties of pyridazine carboxylic acids. mdpi.com

Research into the antifungal properties of pyridazine carboxylic acid analogues is also an active area. While direct studies on this compound are limited, investigations into related heterocyclic carboxylic acids provide insights into their potential antifungal efficacy. For instance, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened for antifungal activity. nih.gov Many of these compounds exhibited inhibitory effects against both standard and clinical strains of Candida albicans. nih.gov This suggests that the broader class of azole and azine carboxylic acids, which includes pyridazines, holds promise for the development of new antifungal agents.

Similarly, a study on novel aromatic carboxylic acid amides demonstrated that some of these compounds displayed a wide spectrum of antifungal activity. mdpi.com One compound, in particular, showed excellent activity against Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, and Botrytis cinerea, with inhibition rates ranging from 60.43% to 79.27%. mdpi.com

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Research has shown that metal complexes of pyridazine carboxylic acids can effectively inhibit biofilm formation.

Ruthenium complexes with pyridazine-3-carboxylic acid have been demonstrated to possess anti-biofilm activity against Pseudomonas aeruginosa PAO1. mdpi.comnih.gov Both a Ru(II) and a Ru(III) complex outperformed the free pyridazine-3-carboxylic acid ligand in inhibiting biofilm formation. mdpi.comnih.gov At a concentration of 1 mM, the Ru(II) complex reduced biofilm biomass by 55%. mdpi.com These complexes also showed a high suppressive activity on the production of pyoverdine, a virulence factor of P. aeruginosa, indicating a reduction in the strain's virulence. mdpi.comnih.gov This inhibitory effect on virulence was found to be similar to that of ciprofloxacin. mdpi.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

Anticancer and Cytotoxic Potential

The cytotoxic effects of this compound analogues against various cancer cell lines have been a key focus of pharmacological research. These studies aim to identify compounds with the ability to inhibit cancer cell growth, potentially leading to the development of new anticancer therapies. Pyridazine derivatives, in general, are recognized for a wide range of biological activities, including anticancer properties. mdpi.com

While research on pyridazine-3-carboxylic acid itself has shown it to have weak to moderate biological activity against cancer cells, its incorporation into metal complexes can enhance this activity. mdpi.comnih.gov Importantly, some ruthenium complexes of pyridazine-3-carboxylic acid have been shown to have no cytotoxic effects on normal CHO-K1 cells, suggesting a degree of selectivity towards cancer cells. mdpi.comnih.govnih.gov

Studies on other related heterocyclic carboxylic acid derivatives have provided promising results. For example, novel dihydropyridine (B1217469) carboxylic acid derivatives have been evaluated for their cytotoxic activity. nih.gov Two compounds from this series showed significant activity against the HCT-15 human colon cancer cell line, with IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM. nih.gov

The following table presents the cytotoxic activity of selected analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Dihydropyridine carboxylic acid derivative 3a | HCT-15 (Colon) | 7.94 ± 1.6 |

| Dihydropyridine carboxylic acid derivative 3b | HCT-15 (Colon) | 9.24 ± 0.9 |

In Vitro Cytotoxicity Assessments on Cell Lines

Analogues of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have consistently involved in vitro cytotoxicity assessments across a variety of human cancer cell lines.

A series of novel pyridazine derivatives were synthesized and evaluated for their cytotoxic effects on breast carcinoma (MCF-7), liver cancer (HePG2), and colon cancer (HCT) cell lines. asianpubs.org The results indicated that specific substitutions on the pyridazine scaffold led to differential activity against the tested cell lines. asianpubs.org Similarly, newly synthesized pyrrolo[1,2-b]pyridazines, derived from 3(2H)pyridazinone acids, were assessed for their anti-proliferative effects against human colon adenocarcinoma (LoVo), breast adenocarcinoma (MCF-7), and ovary adenocarcinoma (SK-OV-3) cells. nih.gov

Further research into pyridazine-containing compounds demonstrated their cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. jst.go.jp In a broad screening effort, a range of pyridazinone-based derivatives were tested against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI), highlighting the extensive interest in this chemical class for oncology applications. nih.gov

Table 1: Selected Pyridazine Derivatives and their In Vitro Cytotoxicity This table is interactive. Click on the headers to sort the data.

| Compound Series | Tested Cell Lines | Most Active Compounds | Reference |

|---|---|---|---|

| Novel Pyridazines | MCF-7 (breast), HePG2 (liver), HCT (colon) | Compounds 4, 8 (MCF-7); 5, 13a (HePG2); 10 (HCT) | asianpubs.org |

| Pyrrolo[1,2-b]pyridazines | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Not specified | nih.gov |

Investigations into Molecular Mechanisms of Anticancer Action

Understanding the molecular pathways through which pyridazine analogues exert their anticancer effects is crucial for their development as targeted therapies. Research has identified several key mechanisms, including the inhibition of critical signaling kinases and the induction of apoptosis.

One line of investigation focused on designing 3,6-disubstituted pyridazine derivatives that specifically target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is involved in cancer cell proliferation and survival. acs.org Another significant target is the vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis. jst.go.jp Certain pyridazine derivatives have shown potent inhibitory activity against VEGFR-2, suggesting an anti-angiogenic mechanism of action. jst.go.jpnih.gov For instance, one particularly active compound inhibited the VEGFR kinase by 92.2%. jst.go.jp

In addition to kinase inhibition, some pyridazinone derivatives have been found to induce apoptosis, or programmed cell death. nih.gov Gene expression analysis of cancer cells treated with a specific pyridazinone compound revealed an upregulation of pro-apoptotic genes like p53 and Bax, coupled with a downregulation of the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of apoptotic regulators points to a clear mechanism for inducing cancer cell death. nih.gov The broader class of pyridazine derivatives has been recognized for its potential to inhibit various enzymes crucial for cancer progression, such as poly (ADP-ribose) polymerase-1 (PARP-1). researchgate.net

Anti-inflammatory and Analgesic Properties

The pyridazine scaffold is a prominent feature in the development of new anti-inflammatory and analgesic agents. sarpublication.combenthamdirect.com Many derivatives exhibit potent activities, often with the benefit of reduced side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.gov

The anti-inflammatory effects of pyridazinone derivatives have been linked to the inhibition of the nuclear factor κB (NF-κB) signaling pathway. mdpi.com A screening of numerous compounds identified several that could inhibit lipopolysaccharide (LPS)-induced NF-κB activity and subsequent production of pro-inflammatory cytokines like interleukin 6 (IL-6). mdpi.com A primary mechanism for the anti-inflammatory action of many pyridazine analogues is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. mdpi.comnih.govbohrium.comnih.gov Several studies have reported the synthesis of pyridazine derivatives with high potency and selectivity for COX-2 over COX-1. nih.govbohrium.com For example, compound 6b was found to have a COX-2 selectivity index of 6.33 and was shown to decrease levels of prostaglandin (B15479496) E2 (PGE2) and interleukin-1β (IL-1β) in vivo. nih.gov

In terms of analgesic properties, various pyridazine derivatives have demonstrated significant antinociceptive effects in preclinical models. sarpublication.comnih.govnih.gov A series of N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones were all found to be more potent than acetylsalicylic acid in the phenylbenzoquinone-induced writhing test. nih.gov Some of these compounds also showed efficacy in the hot plate test, a model of central analgesia, with one derivative displaying affinity for μ-opioid receptors. nih.gov The analgesic mechanism of other pyridazine series has been suggested to involve both opioid and serotonergic pathways. nih.gov

Neuroprotective and Central Nervous System (CNS) Activities

Analogues of this compound have emerged as promising candidates for the treatment of neurodegenerative diseases and other CNS disorders. tandfonline.com Their activities are mediated through various mechanisms, including the modulation of neurotransmitter transporters and receptors. unisi.itscirp.orgnih.govnih.gov

A notable area of research is the development of pyridazine derivatives as activators of the Excitatory Amino Acid Transporter 2 (EAAT2). unisi.itnih.gov EAAT2 is crucial for clearing excess glutamate (B1630785) from the synaptic cleft, thereby preventing excitotoxicity, a major contributor to neuronal damage in many neurological conditions. unisi.it The compound LDN-212320 was identified as a potent translational activator of EAAT2, and newer derivatives have shown superior neuroprotective profiles in models of neuropathic pain. unisi.itnih.gov

Other pyridazine-based compounds have been shown to directly impact synaptic structure and function. nih.gov For instance, the derivative LDN/OSU-0215111-M3 enhances the structural and functional plasticity of the tripartite synapse and has demonstrated the ability to improve cognitive functions in animal models of Alzheimer's disease. nih.gov

Furthermore, pyridazine analogues have been developed as modulators of key CNS receptors. Pyrido[2,3-d]pyridazine (B3350097) derivatives have been identified as selective ligands for GABA-A receptors, suggesting their potential use in treating anxiety disorders. scirp.org Another series of pyrrolo-pyridazine compounds act as positive allosteric modulators of the muscarinic M1 receptor, a target for improving cognitive performance in neurodegenerative diseases. nih.gov

Enzyme Inhibitory and Receptor Modulatory Activities

The chemical versatility of the pyridazine nucleus allows for its incorporation into molecules that can interact with a wide range of biological targets, including numerous enzymes and receptors. nih.govnih.gov

Enzyme Inhibition: Pyridazine derivatives have been extensively studied as enzyme inhibitors. nih.govnih.gov A prominent activity is the inhibition of cyclooxygenase (COX) enzymes, with many analogues showing selectivity for the COX-2 isoform, which is relevant for anti-inflammatory therapies. nih.govbohrium.com In the realm of oncology, these compounds have been developed as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Jun N-terminal kinase (JNK1). jst.go.jpnih.govacs.org Additionally, pyridopyridazine (B8481360) derivatives have been identified as inhibitors of p38 kinase, another important target in inflammatory diseases. scirp.org

Receptor Modulation: The interaction of pyridazine analogues with various receptors is a key aspect of their pharmacological profiles. Certain pyrido[2,3-d]pyridazine derivatives function as selective ligands for GABA-A receptors, which are central to inhibitory neurotransmission in the brain. scirp.org Other analogues, specifically pyrrolo-pyridazine derivatives, have been identified as positive allosteric modulators of the muscarinic M1 receptor, a target for cognitive enhancement. nih.gov The anti-inflammatory effects of some pyridazinones have been linked to their agonist activity at the N-formyl peptide receptor (FPR), although this is not always the primary mechanism of their anti-inflammatory action. mdpi.com Furthermore, the analgesic properties of certain pyridazine compounds are mediated in part through their affinity for μ-opioid receptors. nih.gov

Other Reported Biological Activities (e.g., antioxidant, antihypertensive)

Beyond the activities previously discussed, pyridazine derivatives have demonstrated efficacy in other important therapeutic areas, notably as antioxidant and antihypertensive agents. nih.govtandfonline.comresearchgate.net

Antioxidant Activity: Several series of pyridazine and pyridazinone analogues have been evaluated for their ability to combat oxidative stress. tandfonline.comnih.gov Many of these compounds exhibit a strong inhibitory effect on the formation of superoxide (B77818) anions and can prevent lipid peroxidation. researchgate.nettandfonline.comnih.gov In studies using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) assay, a common method for evaluating antioxidant capacity, specific pyridazine derivatives showed activity comparable to the standard antioxidant ascorbic acid. ajol.info

Antihypertensive Activity: The pyridazine scaffold is present in compounds developed for the management of hypertension. nih.gov Various novel series of pyridazine derivatives have been synthesized and screened for their ability to lower blood pressure in animal models. tandfonline.comijpsr.comresearchgate.net Using the non-invasive tail-cuff method, researchers have identified compounds that cause a significant reduction in mean arterial blood pressure. tandfonline.comijpsr.com For instance, N-1H-pyrrol-1-yl-3-pyridazinamines showed moderate to strong antihypertensive activity in spontaneously hypertensive rats. nih.gov

Table 2: Antihypertensive Activity of Selected Pyridazine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Series | Test Model | Notable Compounds | Outcome | Reference |

|---|---|---|---|---|

| Pyridazino[1,6-a] nih.govmdpi.comtandfonline.comtriazin-2-imine derivatives | Non-invasive Tail Cuff | 4p | Highly significant reduction in Mean Arterial Blood Pressure (MABP) | tandfonline.com |

| N-1H-pyrrol-1-yl-3-pyridazinamines | Spontaneously Hypertensive Rats | MDL 899 | Moderate to strong antihypertensive activity | nih.gov |

| Substituted Dihydropyridazin-3(2H)-one derivatives | Non-invasive Tail Cuff | 4e, 4i | Appreciable antihypertensive activity | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Pyridazine Carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of pyridazine derivatives for their respective biological targets. unisi.ittandfonline.com Research has elucidated key structural features that govern their anticancer, neuroprotective, and anti-inflammatory activities. mdpi.comnih.govnih.gov

For neuroprotective agents designed as EAAT2 activators, SAR studies revealed that the presence of a 2-pyridyl group, the pyridazine core, and a benzyl (B1604629) thioether moiety were all essential for activity. unisi.it Modifications to the benzyl thioether portion of the molecule were shown to significantly influence the compound's ability to enhance EAAT2 protein levels. unisi.it

In the context of anticancer activity, the nature and position of substituents on the pyridazine ring are critical. nih.govnih.govrsc.org For example, in a series of pyrido[2,3-d]pyrimidines, the addition of a bulky group was found to reduce anticancer efficacy, whereas converting a thioxo group to a hydrazide moiety significantly enhanced activity against liver cancer. rsc.org

For anti-inflammatory pyridazinones, SAR models have been developed to distinguish between features responsible for N-formyl peptide receptor agonism and those required for inhibiting LPS-induced NF-κB activity, finding little correlation between the two. mdpi.com This indicates that distinct structural modifications can be made to tune the desired mechanism of action. mdpi.com These systematic studies are crucial for the rational design of more effective and specific therapeutic agents based on the pyridazine carboxylic acid scaffold. nih.gov

Medicinal Chemistry Applications and Drug Development Prospects

Pyridazine (B1198779) Carboxylic Acids as Privileged Scaffolds in Drug Design

The pyridazine ring and its derivatives are recognized as "wonder nuclei" in medicinal chemistry due to the vast array of biological activities they exhibit. This includes analgesic, anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and antihypertensive properties, among others. The presence of the two adjacent nitrogen atoms in the pyridazine ring allows for diverse interactions with biological targets, such as hydrogen bonding and metal chelation, which are crucial for pharmacological activity.

The incorporation of a carboxylic acid moiety, as seen in 4-Methylpyridazine-3-carboxylic acid, further enhances the drug-like properties of the scaffold. Carboxylic acids are known to be important functional groups in many marketed drugs, often acting as a key pharmacophore that interacts with biological receptors.

A study on ruthenium complexes with pyridazine-3-carboxylic acid demonstrated that the ligand can bind to metal ions in a bidentate fashion through the nitrogen of the pyridazine ring and one of the carboxylate oxygens. This highlights the versatile coordination chemistry of pyridazine carboxylic acids, which can be exploited in the design of novel metallodrugs. mdpi.com

Rational Design of New Therapeutic Agents Based on the this compound Core

The rational design of new therapeutic agents often involves modifying a known active scaffold to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound core offers several avenues for such modifications. The carboxylic acid group can be converted to esters, amides, or other bioisosteres to modulate solubility, membrane permeability, and metabolic stability. The methyl group can be substituted with other functional groups to explore structure-activity relationships (SAR) and optimize target binding.

For instance, a study on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are derivatives of a related carboxylic acid, revealed that the spatial arrangement of the pyridine (B92270) and benzothiazine rings significantly influences their analgesic and anti-inflammatory activities. mdpi.com This type of SAR study is crucial for the rational design of more potent and selective drug candidates based on the this compound scaffold.

The table below illustrates potential modifications to the this compound core and their intended effects in rational drug design.

| Modification Site | Potential Modification | Rationale for Modification |

| Carboxylic Acid | Esterification, Amidation, Bioisosteric replacement (e.g., tetrazole) | Improve oral bioavailability, modulate solubility, alter metabolic stability, enhance target binding. |

| Methyl Group | Halogenation, Alkylation, Arylation | Explore structure-activity relationships, improve target selectivity, enhance potency. |

| Pyridazine Ring | Introduction of additional substituents | Fine-tune electronic properties, modulate pharmacokinetic profile, introduce new binding interactions. |

Strategies for Optimization of Pharmacological Profiles

Optimizing the pharmacological profile of a lead compound is a critical step in drug development. For derivatives of this compound, several strategies can be employed:

Bioisosteric Replacement: The carboxylic acid group, while often essential for activity, can sometimes lead to poor pharmacokinetic properties. Replacing it with a bioisostere, such as a tetrazole or a hydroxamic acid, can maintain or improve biological activity while enhancing properties like membrane permeability and metabolic stability.

Prodrug Approach: The carboxylic acid can be masked as a prodrug, for example, as an ester. This can improve oral absorption, and the active carboxylic acid is then released in the body through enzymatic cleavage.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues can provide valuable insights into the key structural features required for a desired pharmacological effect. This allows for the targeted design of more potent and selective compounds.

Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding of this compound derivatives to their biological targets. This can guide the design of new analogues with improved binding affinity and selectivity.

Patent Landscape and Approved Drugs Derived from Pyridazine Carboxylic Acids

The therapeutic potential of pyridazine derivatives is reflected in the patent literature. A search for patents related to pyridazine carboxylic acids reveals a number of applications covering their synthesis and use in treating various diseases. For example, a patent for pyridazine-4-carboxylic acid (amide) derivatives highlights their potential as pharmaceutical compositions.

While there are several marketed drugs containing a pyridazine ring, such as the cardiotonic agent pimobendan and the analgesic and anti-inflammatory drug emorfazone, specific approved drugs derived directly from this compound were not identified in the immediate search. nih.gov However, the extensive research and patent activity surrounding pyridazine carboxylic acids suggest that this class of compounds holds significant promise for the development of future medicines.

Conclusion and Future Perspectives in Research on 4 Methylpyridazine 3 Carboxylic Acid

Synthesis and Derivatization Innovations

The core structure of 4-Methylpyridazine-3-carboxylic acid provides a versatile platform for chemical modification. Future research will likely focus on developing more efficient, sustainable, and regioselective synthetic routes. Innovations may include the exploration of novel catalytic systems, such as organocatalysis, to construct the pyridazine (B1198779) ring with greater control over substitution patterns. researchgate.net A key area of development will be the expansion of derivatization techniques beyond standard esterification or amide bond formation of the carboxylic acid group. colostate.edu

Strategies for creating diverse compound libraries for biological screening are paramount. This involves reacting the carboxylic acid moiety with various amines, alcohols, or other nucleophiles to generate a range of derivatives. researchgate.net For instance, condensation reactions with hydrazides can yield hydrazide-hydrazone derivatives, a class of compounds known for their biological potential. mdpi.com Future synthetic efforts will aim to introduce a wider array of functional groups onto the pyridazine ring to fine-tune the molecule's steric and electronic properties, thereby modulating its biological activity.

Table 1: Key Derivatization Strategies for Carboxylic Acids

| Derivatization Method | Reagent Type | Resulting Functional Group | Potential Advantage |

|---|---|---|---|

| Esterification | Alcohols | Ester | Increased lipophilicity, potential for prodrugs |

| Amidation | Amines | Amide | Enhanced hydrogen bonding capability |

| Hydrazide Formation | Hydrazine | Hydrazide | Intermediate for further derivatization (e.g., hydrazones) |

| Thioesterification | Thiols | Thioester | Unique electronic properties and reactivity |

Advances in Biological Activity Profiling

While the biological profile of this compound itself is not extensively documented in publicly available research, the broader class of pyridazine and pyridazinone derivatives has shown significant promise. Research indicates that the pyridazine nucleus is a versatile pharmacophore. researchgate.net Derivatives have been investigated for various activities, with antibacterial properties being a notable area of interest. mdpi.com

Future research will focus on comprehensive screening of this compound derivatives against a wider range of biological targets. This includes various strains of bacteria, particularly drug-resistant ones like MRSA, as well as fungi and cancer cell lines. mdpi.commdpi.com Studies on related pyridazine-3-carboxylic acid have shown that it can exhibit weak to moderate biological activity on its own, but its potential can be significantly enhanced when it is used as a ligand in metal complexes, for example with ruthenium. nih.gov This points to a promising research direction in metallodrug development. The investigation into structure-activity relationships (SAR) will be crucial, linking specific chemical modifications to changes in biological efficacy. mdpi.com

Table 2: Biological Activities of Related Pyridazine Structures

| Compound Class | Biological Activity Investigated | Key Finding | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | Antibacterial (S. aureus, E. coli, etc.) | Activity depends on aryl substitutions; carboxylic acid derivatives showed notable potential. | mdpi.com |

| Pyridazine-3-carboxylic acid | Antibacterial, Antifungal | Exhibits weak to moderate activity alone. | nih.gov |

| Ruthenium-pyridazine-3-carboxylate complexes | Antibacterial, Anti-biofilm | Formation of metal complexes can enhance biological activity. | nih.gov |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is revolutionizing drug discovery, and this trend is highly relevant for the study of this compound derivatives. Molecular docking studies are increasingly used to predict how these molecules might bind to the active sites of specific enzymes or protein receptors. mdpi.com Such computational screening allows for the rational design of new derivatives with a higher probability of biological activity, thereby saving time and resources in the lab.

For example, in studies of related pyridazinone derivatives, molecular docking was used to investigate the interactions between the compounds and bacterial proteins. mdpi.com The binding free-energy calculations from these simulations were consistent with the experimentally observed antibacterial activity, demonstrating the predictive power of this approach. mdpi.com Future research will see a deeper integration of these methods. Computational tools will be used not only for predicting binding modes but also for estimating pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) early in the discovery process. This dual approach allows researchers to prioritize the synthesis of compounds that are likely to be both potent and possess favorable drug-like properties. mdpi.com

Emerging Applications and Research Directions

The foundational structure of this compound makes it a building block for a variety of potential applications. One of the most promising emerging directions is its use as a ligand for the synthesis of novel coordination complexes and organometallic compounds. nih.govnih.gov As seen with the parent pyridazine-3-carboxylic acid, complexation with metals like ruthenium can lead to new compounds with enhanced antimicrobial and anti-biofilm activities. nih.gov This avenue could be explored to tackle the growing problem of antibiotic resistance.

Further research will likely branch into materials science, where pyridazine derivatives could be investigated for their properties as organic linkers in metal-organic frameworks (MOFs) or as components in photoluminescent materials. The exploration of its derivatives as agrochemicals or as probes for biological imaging could also represent new and valuable research trajectories. The continued synthesis of novel derivatives and the application of advanced screening technologies will undoubtedly uncover new and unexpected applications for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Methylpyridazine-3-carboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves catalyst selection, solvent systems, and temperature control. For heterocyclic carboxylic acids, palladium or copper catalysts in polar aprotic solvents (e.g., DMF) are commonly used for cyclization and functionalization steps . Purification via recrystallization or column chromatography with gradients of ethyl acetate/hexane can enhance purity. Reaction monitoring using TLC or HPLC (e.g., C18 columns, UV detection at 254 nm) is critical to identify intermediates and byproducts .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substituent positions and carboxylate proton environments. DMSO-d₆ is a suitable solvent for resolving acidic protons .

- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS provides molecular weight validation and purity assessment (e.g., 95%+ purity thresholds) .

- FT-IR : Peaks near 1700 cm confirm the carboxylic acid group, while pyridazine ring vibrations appear at 1500–1600 cm .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO, water (pH-adjusted buffers), and ethanol. For low solubility, consider salt formation (e.g., sodium or hydrochloride salts) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can detect degradation products. Store at -20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying nucleophilic/electrophilic sites. Molecular docking studies may predict binding affinities for biological targets, such as enzymes with pyridazine-binding pockets .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity or enzyme inhibition using multiple assays (e.g., MTT, luciferase-based ATP detection).

- Batch Variability Checks : Compare results across independently synthesized batches to rule out impurity-driven artifacts .

- Structural Analog Comparisons : Benchmark against structurally similar compounds (e.g., pyridine or pyrazole carboxylic acids) to contextualize activity trends .

Q. How do substituent modifications on the pyridazine ring influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Methyl groups (as in 4-methyl) enhance lipophilicity, potentially improving membrane permeability.

- Carboxylic Acid Position : The 3-carboxyl group facilitates hydrogen bonding in enzyme active sites, critical for inhibitory activity. Compare with 4-carboxy or 5-carboxy analogs to assess positional effects .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy for real-time reaction monitoring.

- Quality-by-Design (QbD) : Define critical parameters (e.g., pH, stoichiometry) via factorial experiments to establish a robust design space .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Force Field Refinement : Adjust solvation models (e.g., COSMO-RS) to better approximate experimental conditions.

- Experimental Replication : Repeat assays under controlled humidity/temperature to minimize environmental variability .

Q. What are the best practices for validating the compound’s purity in interdisciplinary studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.